
A Comparative Guide to AUZ454 and Other
CDK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746 Get Quote

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a

pivotal target due to its critical role in cell cycle progression. The development of selective and

potent CDK2 inhibitors is a key focus for researchers in oncology and drug discovery. This

guide provides a detailed comparison of AUZ454 (also known as K03861), a notable type II

CDK2 inhibitor, with other prominent CDK inhibitors, supported by experimental data and

detailed methodologies.

Introduction to AUZ454
AUZ454 is a potent and selective type II inhibitor of CDK2.[1][2] Unlike type I inhibitors that

compete directly with ATP in the active site of the kinase, type II inhibitors bind to an allosteric

site, often inducing a non-active conformation of the enzyme. AUZ454 inhibits CDK2 activity by

competing with the binding of its activating cyclin partners.[1][3]

Comparative Analysis of Inhibitor Potency and
Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target)

and its selectivity (how well it distinguishes its target from other kinases). The following tables

summarize the available quantitative data for AUZ454 and a selection of other CDK inhibitors.

Table 1: Biochemical Potency of CDK Inhibitors
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Inhibitor Target
Potency
(IC50/Ki/Kd in nM)

Notes

AUZ454 (K03861) CDK2 (WT) Kd: 50[1][2][4]

Type II inhibitor,

competes with cyclin

binding.

CDK2 (C118L mutant) Kd: 18.6[1][2][4]

CDK2 (A144C mutant) Kd: 15.4[1][2][4]

CDK2 (C118L/A144C

mutant)
Kd: 9.7[1][2][4]

Dinaciclib (SCH

727965)
CDK1 IC50: 3[5][6][7][8]

Potent inhibitor of

multiple CDKs.

CDK2 IC50: 1[5][6][7][8]

CDK5 IC50: 1[5][6][7][8]

CDK9 IC50: 4[5][6][7][8]

PF-06873600

(Ebvaciclib)
CDK2 Ki: 0.09[9][10]

Selective inhibitor of

CDK2, CDK4, and

CDK6.

CDK4 Ki: 0.13[9]

CDK6 Ki: 0.16[9]

Ribociclib (LEE011) CDK4 IC50: 10[11][12]
Primarily a CDK4/6

inhibitor.

CDK6 IC50: 39[11][12]

Abemaciclib

(LY2835219)
CDK4 IC50: 2

Highly selective

CDK4/6 inhibitor.

CDK6 IC50: 10

Table 2: Cellular Activity of CDK Inhibitors in Cancer Cell Lines
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Inhibitor Cell Line Assay
Potency (IC50 in
µM)

AUZ454 (K03861) Caki-1, ACHN
CCK8 Proliferation

Assay

Effective at 10-20

µM[3]

Dinaciclib A2780

DNA Replication

(Thymidine

Incorporation)

0.004

PF-06873600 OVCAR-3 Proliferation 0.019 - 0.045[10]

Palbociclib MCF-7
MTT Proliferation

Assay
49[13]

MDA-MB-231
MTT Proliferation

Assay
18[13]

MCF7-PR (Palbociclib

Resistant)

MTT Proliferation

Assay
7.15[14]

Abemaciclib
SNU-EP2

(Ependymoma)
MTT Assay 0.82[15]

SNU-EP1203

(Ependymoma)
MTT Assay 0.89[15]

MCF-7 Cell Viability 0.69[16]

Ribociclib
Neuroblastoma cell

lines (average)
Cytostasis 0.307[17]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are

tested, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental

workflow.
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CDK2 Signaling Pathway in Cell Cycle Progression

G1 Phase

Mitogenic Stimuli

Cyclin D-CDK4/6
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inhibits
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G1/S Transition
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DNA Replication
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Workflow for In Vitro Kinase Assay (e.g., ADP-Glo)

Start: Prepare Reagents

Prepare serial dilutions
of CDK inhibitor (e.g., AUZ454)

Prepare CDK2/Cyclin A2
enzyme solution

Add inhibitor to
assay plate

Add CDK2/Cyclin A2
to plate

Incubate at room
temperature

Initiate reaction with
ATP and substrate

Incubate at 30°C

Add ADP-Glo™ Reagent
to stop kinase reaction

Incubate at room
temperature

Add Kinase Detection Reagent
and measure luminescence

Analyze data to
determine IC50 values

End
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Logical Framework for Inhibitor Comparison

CDK2 Inhibitor
(e.g., AUZ454)

Biochemical Assays Cell-Based Assays

Potency
(IC50, Ki, Kd)

Selectivity
(vs. other kinases)

Anti-proliferative Activity
(IC50 in cell lines)

Mechanism of Action
(e.g., cell cycle arrest)

Comparative Efficacy
and Therapeutic Potential
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.selleckchem.com/products/dinaciclib-sch727965.html
https://www.medchemexpress.com/Dinaciclib.html
https://www.targetmol.com/compound/dinaciclib
https://www.medchemexpress.com/PF-06873600.html
https://www.selleckchem.com/products/pf-06873600.html
https://www.mdpi.com/2073-4409/8/4/321
https://www.mdpi.com/2073-4409/8/4/321
https://www.medchemexpress.com/LEE011.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11309483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11309483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768442/
https://www.mdpi.com/2072-6694/12/12/3597
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206264/
https://www.cancer-research-network.com/2024/11/25/ribociclib-is-a-highly-specific-cdk4-6-inhibitor-for-breast-cancer-research/
https://www.benchchem.com/product/b15586746#auz-454-versus-other-cdk2-inhibitors
https://www.benchchem.com/product/b15586746#auz-454-versus-other-cdk2-inhibitors
https://www.benchchem.com/product/b15586746#auz-454-versus-other-cdk2-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

